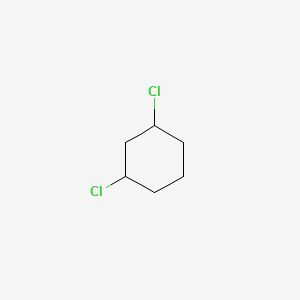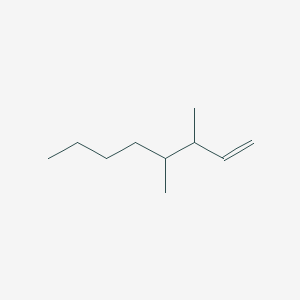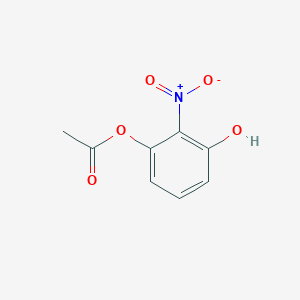
1,3-Dichlorocyclohexane
Übersicht
Beschreibung
1,3-Dichlorocyclohexane is a chemical compound with the molecular formula C6H10Cl2. It has an average mass of 153.050 Da and a monoisotopic mass of 152.015961 Da .
Synthesis Analysis
The synthesis of 1,3-Dichlorocyclohexane involves the chlorination of cyclohexane. The conformational analysis of disubstituted cyclohexanes like 1,3-Dichlorocyclohexane is a well-studied area in chemistry . The most stable conformer of a given disubstituted cyclohexane can be determined using conformational analysis .Molecular Structure Analysis
The molecular structure of 1,3-Dichlorocyclohexane can be viewed using Java or Javascript . It has two centers of chirality, bearing the same set of substituents . The 1,3-Dichlorocyclohexanes each have two centers of chirality, bearing the same set of substituents .Physical And Chemical Properties Analysis
1,3-Dichlorocyclohexane has a density of 1.1±0.1 g/cm3, a boiling point of 213.4±15.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . Its enthalpy of vaporization is 43.1±3.0 kJ/mol, and it has a flash point of 87.7±13.9 °C . The index of refraction is 1.473, and its molar refractivity is 37.4±0.4 cm3 .Wissenschaftliche Forschungsanwendungen
Gas-Phase Chlorination Studies
1,3-Dichlorocyclohexane has been explored in the context of gas-phase and solution-phase chlorination. Research demonstrates the difference in activation energy between the gas-phase reactions leading to cis- and trans-1,3-dichlorocyclohexanes. This work is crucial in understanding the chemical kinetics and mechanisms involved in chlorination processes (Ashton & Tedder, 1970).
Synthesis of Bioactive Molecules
This compound plays a significant role in the synthesis of bioactive molecules. It serves as a pharmacophore found in natural products and synthetic bioactive molecules. Notably, its utility in palladium-catalyzed arylboration of dienes for synthesizing functionalized 1,3-disubstituted cyclohexanes has been highlighted, showcasing its role in drug molecule synthesis (Pang, Wu, Cong, & Yin, 2019).
Environmental Fate and Toxicity Studies
Studies on the environmental fate and differential toxicity of hexachlorocyclohexane isomers, including compounds related to 1,3-dichlorocyclohexane, have been conducted. These studies are critical for understanding the global transport, accumulation in human tissues, and environmental impact of these compounds (Willett, Ulrich, & Hites, 1998).
Conformational Analysis
1,3-Dichlorocyclohexane has been a subject of interest in conformational analysis. Such research provides insights into the structural properties and behavior of molecules, especially their isomerization paths, which are significant in various chemical and pharmaceutical applications (Kuznetsov, Kuramshina, & Bochkor, 2009).
Environmental and Health Impacts
The identification of related cycloaliphatic brominated flame retardants in environmental samples like Arctic beluga highlights the persistence and bioaccumulation potential of such compounds, underlining the need for monitoring and regulating their use and disposal (Tomy et al., 2008).
Molecular Structure Investigations
Research on molecular structures and compositions, such as the study of trans-1,2-dichlorocyclohexane, contributes to a deeper understanding of the physical and chemical properties of these compounds. This knowledge is crucial in fields like material science, pharmacology, and environmental sciences (Richardson, Hedberg, Utzat, Bohn, Duan, & Dolbier, 2006).
Eigenschaften
IUPAC Name |
1,3-dichlorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWLCXAXTOJPJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339585 | |
| Record name | 1,3-Dichlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichlorocyclohexane | |
CAS RN |
55887-78-0 | |
| Record name | 1,3-Dichlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the different isomers of 1,3-dichlorocyclohexane and their formation?
A1: 1,3-Dichlorocyclohexane exists as two stereoisomers: cis-1,3-dichlorocyclohexane and trans-1,3-dichlorocyclohexane. These isomers arise from the restricted rotation around the carbon-carbon bonds in the cyclohexane ring. Research on the chlorination of chlorocyclohexane [] indicates that both cis and trans isomers of 1,3-dichlorocyclohexane are formed during the reaction. Interestingly, the study observed that the activation energy required for the formation of the cis isomer was consistently higher than that for the trans isomer, both in gas-phase and solution-phase chlorination.
Q2: Does the choice of solvent affect the formation of these isomers during chlorination?
A2: Yes, the study by Bemrose, et al. [] demonstrated that the solvent significantly influences the ratio of cis to trans isomers formed. The differences in activation energy between cis and trans isomer formation were more pronounced in solution (using carbon tetrachloride or carbon disulfide) compared to the gas phase. This suggests that solvent interactions play a role in the energy barriers and pathways leading to the different isomers.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-](/img/structure/B1332138.png)
